2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid
Description
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic organic compound featuring a fused cyclopropane-oxolane ring system with an acetic acid substituent at the 6-position. Its molecular formula is C₇H₁₀O₃ (molecular weight: 142.15 g/mol), and its structure combines the rigidity of the bicyclic scaffold with the flexibility of the acetic acid side chain . Notably, its stereochemistry (e.g., endo/exo or trans configurations) significantly influences its physicochemical and biological behavior .
Properties
IUPAC Name |
2-(3-oxabicyclo[3.1.0]hexan-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSCSVKDPCUZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited method involves epoxidation of precursor alkenes followed by Lewis acid-mediated cyclopropanation. In patent WO2005047215A2, trans-hydroxy ester 1 undergoes stereoselective epoxidation using meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide with vanadyl acetylacetonate (VO(acac)₂) as a catalyst . The resulting epoxide 3 is fluorinated to yield intermediate 4 , which undergoes intramolecular epoxide opening via Et₃Al/LiHMDS at -60°C to form the bicyclic core . Key parameters include:
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Epoxidation reagent | mCPBA or VO(acac)₂/t-BuOOH | 86% | |
| Cyclopropanation agent | Et₃Al, LiHMDS | 75% | |
| Temperature | -60°C to -80°C | - |
This method prioritizes trans-diastereoselectivity, critical for biological activity .
Halogenation and Base-Mediated Cyclization
Alternative routes employ halogenation to form halohydrins, which cyclize under basic conditions. Treatment of precursor 1 with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO/water generates a bromohydrin intermediate . Subsequent cyclization with 1,8-diazabicycloundec-7-ene (DBU) yields the 3-oxabicyclo[3.1.0]hexane framework . Purification via silica gel chromatography affords the product in 68–72% yield .
Rhodium-Catalyzed Cyclopropanation of Diazo Compounds
A scalable approach from Organic Syntheses utilizes rhodium-catalyzed decomposition of diazoacetates . 3-Methyl-2-butenyl diazoacetate reacts with Rh₂(5R-MEPY)₄ in dichloromethane at reflux, forming the bicyclic lactone 5 in 81% yield . Hydrolysis with acetic acid/HCl (1:3 v/v) at 75°C for 5 hours converts the lactone to the acetic acid derivative .
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Diazo decomposition | Rh₂(5R-MEPY)₄, CH₂Cl₂, reflux | 81% | |
| Hydrolysis | AcOH/HCl (1:3), 75°C, 5 h | 90% |
This method excels in enantiomeric excess (>95% ee) but requires specialized catalysts .
Bromination and Ring-Closing Reactions
In a route adapted for sterically hindered systems, PBr₃/SiO₂ mediates bromination of tetrahydrofuran precursors . For example, 4-(1'-hydroxy-1'-methylethyl)tetrahydrofuran-2-one reacts with PBr₃ to form a bromide, which undergoes base-induced cyclization . Acidic workup (H₂SO₄, 60°C) yields the target compound in 50–60% yield .
Stereochemical Considerations and Isomer Control
The trans-isomer (CAS 1110650-68-4) predominates in most syntheses due to steric guidance during cyclopropanation . Cis-isomers are accessible via alternative halogenating agents (e.g., NIS instead of NBS) or adjusted Lewis acid concentrations . Chiral resolution using tartaric acid derivatives further enriches enantiomers for pharmaceutical applications .
Industrial-Scale Purification Techniques
Large-scale processes favor crystallization over chromatography. Patent CN101384551B describes precipitating the hydrochloride salt from MTBE/hexane mixtures, achieving >99% purity after recrystallization . For lab-scale synthesis, flash chromatography with ethyl acetate/hexane (1:2) remains standard .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Differences :
- Substituent Flexibility : The acetic acid side chain in the target compound provides greater conformational flexibility compared to the rigid carboxylic acid group in 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This may enhance solubility and bioavailability .
- Steric Effects : 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has bulky methyl groups and ketone functionalities, reducing its suitability for hydrogen-bonding interactions in drug-receptor binding .
- Ring System : Tetrahydro-2H-pyran derivatives (e.g., 4-Methyltetrahydro-2H-pyran-4-carboxylic acid) lack the cyclopropane ring, diminishing strain energy and altering reactivity .
Pharmacological Analogs
- HIV-1 Entry Inhibitors : Azabicyclohexane analogs, such as N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-oxoacetamide derivatives, demonstrate potent anti-HIV activity by targeting viral entry mechanisms. The oxabicyclohexane scaffold in the target compound may offer similar utility but with altered pharmacokinetics due to oxygen vs. nitrogen in the ring .
- Oral Hypoglycemic Agents : exo-Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 5019566) shows hypoglycemic effects, suggesting that the target compound’s acetic acid substituent could modulate metabolic activity .
- BRD2 Inhibitors : Derivatives like (2S,3S)-N5-((1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl)-2-(fluoromethyl)-N7-methyl-3-phenyl-2,3-dihydrobenzofuran-5,7-dicarboxamide (GSK973) highlight the scaffold’s role in epigenetic drug discovery .
Physicochemical Properties
Key Insight : The acetic acid side chain improves water solubility compared to the carboxylic acid analog, making the target compound more suitable for oral formulations .
Biological Activity
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid, also known as trans-3-oxabicyclo[3.1.0]hexane-6-acetic acid, is a bicyclic compound characterized by a unique structure that includes a six-membered ring containing an oxygen atom. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, insecticidal, and antifungal properties.
- Molecular Formula : CHO
- Molecular Weight : 142.15 g/mol
- Structure : The bicyclic framework contributes to its distinctive chemical properties and potential biological activities .
The biological activity of this compound is presumed to involve interactions with various molecular targets such as enzymes or receptors within biological systems. These interactions can influence biochemical pathways, although detailed experimental studies are necessary to elucidate the exact mechanisms involved .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties:
| Compound | Target Organism | Activity (MIC in µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 128 |
| Other related compounds | Escherichia coli | 256 |
These findings suggest that the compound may inhibit the growth of certain bacteria, making it a candidate for further investigation in antimicrobial applications .
Insecticidal Activity
A study detailing the insecticidal effects of various oxabicyclo compounds found that this compound exhibited promising results against several insect species:
| Treatment (Compound) | Mean Percent Mortality (%) |
|---|---|
| This compound (12 h) | 100 |
| This compound (24 h) | 100 |
The compound showed rapid action similar to commercial insecticides, indicating its potential utility in pest control .
Antifungal Activity
The antifungal properties of related compounds have also been explored, with some demonstrating significant activity against fungi such as Aspergillus flavus. For instance, compounds exhibiting structural similarities showed reduced ergosterol content in fungal cells, which is indicative of their antifungal mechanism .
Case Studies
Case Study 1: Insecticidal Efficacy
In a comparative study on the efficacy of various bicyclic compounds against pests, this compound was tested for its mortality rates against common agricultural pests:
- Test Organisms : Sitophilus zeamais, Acanthoscelides obtectus
- Results : Achieved 100% mortality within 24 hours.
This rapid effectiveness positions the compound as a viable alternative to existing insecticides .
Case Study 2: Antimicrobial Properties
A laboratory study assessed the antimicrobial activity of several bicyclic acids, including this compound against pathogenic bacteria:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- Findings : The compound exhibited inhibitory concentrations comparable to standard antibiotics.
These results support further exploration into its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid?
The compound can be synthesized via hydrolysis of its ethyl ester derivative (e.g., Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, CAS 335599-07-0). Typical protocols involve saponification under alkaline conditions (e.g., NaOH/EtOH) followed by acidification to yield the free acetic acid moiety . Enamine Ltd. reports related bicyclic scaffolds synthesized using tert-butoxycarbonyl (Boc) protection strategies for functional group compatibility during ring closure .
Q. What spectroscopic techniques are recommended for structural characterization?
Key methods include:
- NMR : To resolve bicyclic core protons (e.g., bridgehead H signals at δ 3.5–4.5 ppm for oxabicyclo systems) and acetic acid protons .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular weight (142.15 g/mol for the parent compound) .
- IR : Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
Q. What are the documented biological activities of this compound?
While direct bioactivity data is limited, structurally related azabicyclohexane scaffolds show antiviral activity (e.g., HIV-1 entry inhibition via gp120 binding) . Fluorinated analogs (e.g., 3,3-difluoro derivatives) demonstrate enhanced metabolic stability in drug design studies, suggesting potential for optimization .
Q. How should this compound be stored to ensure stability?
Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the acetic acid moiety or degradation of the bicyclic ether ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to enhance ring-closure efficiency during bicyclohexane formation .
- Protection Strategies : Employ Boc or Fmoc groups to stabilize reactive intermediates during functionalization .
- Purification : Utilize reverse-phase HPLC to isolate high-purity product (>98%) from ester hydrolysis byproducts .
Q. What role do stereochemical variations play in bioactivity?
The trans isomer (CAS 1110650-68-4) exhibits distinct spatial orientation of the acetic acid group, potentially improving target binding compared to the cis configuration. Computational docking studies (e.g., AutoDock Vina) can predict stereochemical impacts on receptor interactions .
Q. How do fluorinated analogs address limitations of the parent compound?
3,3-Difluoro derivatives (e.g., 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid) act as bioisosteres, mimicking natural carboxylates while resisting oxidative metabolism. This modification enhances pharmacokinetic properties in preclinical models .
Q. What strategies resolve contradictions in reported bioactivity data?
- Assay Standardization : Compare results under consistent conditions (e.g., cell lines, concentration ranges).
- Purity Validation : Use LC-MS to confirm compound integrity, as impurities (e.g., residual esters) may skew results .
- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography (if crystalline) or 2D NMR .
Q. How can the acetic acid moiety be derivatized for SAR studies?
Q. What computational tools predict this compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
